H-Phe-AMC trifluoroacetate salt

Description

BenchChem offers high-quality H-Phe-AMC trifluoroacetate salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Phe-AMC trifluoroacetate salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

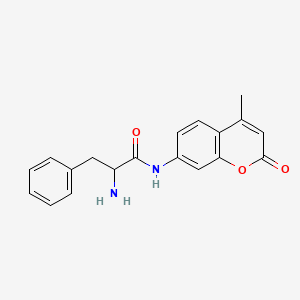

2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13/h2-9,11,16H,10,20H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWTXWNBQNGDDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Role in Enzymology and Proteomics Research Paradigms

The utility of H-Phe-AMC trifluoroacetate (B77799) salt in enzymology and proteomics stems from its ability to act as a specific substrate for certain proteases. chemimpex.com In these research areas, understanding the activity of enzymes is paramount. Proteases, enzymes that catalyze the breakdown of proteins, are involved in a vast array of physiological and pathological processes. The study of these enzymes, a core focus of enzymology, relies on assays that can accurately measure their catalytic activity. chemimpex.com

In proteomics, the large-scale study of proteins, identifying and quantifying the activity of specific proteases within a complex biological sample is crucial for understanding cellular processes and disease mechanisms. chemimpex.com H-Phe-AMC trifluoroacetate salt provides a sensitive and reliable method for these investigations, contributing to the discovery of new therapeutic targets and the development of novel pharmaceuticals. chemimpex.com Its stability and compatibility with various biochemical environments make it a preferred choice for both in vitro and in vivo studies. chemimpex.com

Overview of H Phe Amc Trifluoroacetate Salt As a Fluorogenic Substrate

H-Phe-AMC trifluoroacetate (B77799) salt is a fluorogenic substrate, meaning it is initially non-fluorescent but can be converted into a fluorescent product by enzymatic action. chemimpex.com The compound consists of the amino acid L-phenylalanine (Phe) linked to a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC), via an amide bond. The trifluoroacetate salt form enhances the compound's stability and solubility. chemimpex.com

The core principle of its use lies in the enzymatic cleavage of the amide bond between the phenylalanine residue and the AMC group by specific proteases, such as chymotrypsin (B1334515) and other chymotrypsin-like proteases. chemimpex.comcaymanchem.com Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin is released. caymanchem.com The intensity of the resulting fluorescence, which can be measured using a fluorometer, is directly proportional to the amount of AMC released and, consequently, to the activity of the enzyme. caymanchem.com This allows for the precise quantification of enzyme kinetics and activity. chemimpex.com The fluorescence of AMC is typically excited at wavelengths between 340-360 nm and emits light in the range of 440-460 nm. caymanchem.com

The high sensitivity of this detection method allows researchers to measure even low levels of enzyme activity with a high degree of specificity. chemimpex.com This makes H-Phe-AMC trifluoroacetate salt an invaluable tool for a wide range of applications, including high-throughput screening of enzyme inhibitors, a critical step in drug discovery. chemimpex.com

Mechanistic Insights into H-Phe-AMC Trifluoroacetate Salt in Fluorogenic Enzyme Assays

H-Phe-AMC trifluoroacetate salt is a fluorogenic substrate instrumental in the study of certain proteases. Its utility lies in the direct correlation between enzyme activity and the release of a highly fluorescent compound, 7-amino-4-methylcoumarin (AMC). This article delves into the chemical and spectroscopic principles that underpin its function in enzyme-linked fluorogenic assays.

Comprehensive Applications of H Phe Amc Trifluoroacetate Salt in Enzyme Characterization

Differential Activity Profiling of Proteolytic Enzymes

The versatility of H-Phe-AMC allows for its use in assessing the activity of a broad range of proteases, enabling researchers to differentiate and characterize their functional properties.

Serine Protease Activity Assessment

H-Phe-AMC serves as a substrate for certain serine proteases, which are characterized by a serine residue in their active site. While many serine proteases exhibit specificity for particular amino acid sequences, the phenylalanine residue of H-Phe-AMC can be recognized by chymotrypsin-like serine proteases. The cleavage of the substrate by these enzymes releases the fluorescent AMC molecule, allowing for the quantification of their activity. nih.govechelon-inc.com For instance, a molecular probe incorporating L-phenylalanine can be cleaved by α-chymotrypsin, leading to a detectable fluorescent signal. nih.gov This enables the study of enzyme kinetics and the screening of potential inhibitors for this class of proteases.

Cysteine Protease Activity Evaluation

While cysteine proteases often show a preference for specific residues at the P2 position of a substrate, H-Phe-AMC can still be utilized in evaluating their activity, particularly for those that accommodate a hydrophobic residue at the P1 position. nih.govpeptanova.de The enzymatic activity is determined by monitoring the release of fluorescent AMC. nih.gov For example, the cysteine proteases papain and cruzain have been profiled using fluorogenic substrate libraries where the P1 position was fixed with various amino acids, including hydrophobic ones. nih.gov Although cysteine proteases of the papain-like class typically exhibit primary specificity at the P2 position, the use of substrates like H-Phe-AMC contributes to a broader understanding of their substrate tolerance and specificity. nih.gov

Aminopeptidase (B13392206) and Endopeptidase Functional Analysis

H-Phe-AMC is a well-established substrate for various aminopeptidases, which are exopeptidases that cleave amino acids from the N-terminus of proteins or peptides. peptanova.destanford.edu The cleavage of the N-terminal phenylalanine from H-Phe-AMC by aminopeptidases releases the fluorescent AMC group, providing a direct measure of their activity. peptanova.de This application is crucial for fingerprinting aminopeptidase activities and for comparing the substrate specificities of different aminopeptidases, such as human and pig aminopeptidase N (APN). stanford.edu

In the context of endopeptidases, which cleave peptide bonds within a polypeptide chain, H-Phe-AMC can be used to study enzymes that recognize and cleave after a phenylalanine residue. While many endopeptidases have complex substrate requirements, the simple structure of H-Phe-AMC allows for the investigation of the minimal requirements for cleavage at the P1 position. frontiersin.orgresearchgate.net

Elucidation of Enzyme Substrate Specificity

Beyond simple activity measurements, H-Phe-AMC is instrumental in detailed studies of enzyme substrate specificity, providing insights into the molecular recognition mechanisms between enzymes and their substrates.

Mapping of Enzyme P1' Specificity through N-terminal Cleavage

The P1 residue of a substrate is the amino acid immediately preceding the cleaved scissile bond. The use of H-Phe-AMC, where phenylalanine is in the P1 position, allows for the direct assessment of an enzyme's preference for this hydrophobic amino acid. By comparing the cleavage efficiency of H-Phe-AMC with other H-(amino acid)-AMC substrates, researchers can construct a profile of an enzyme's P1 specificity. This approach has been used to characterize the P1 preferences of various proteases, revealing that some enzymes have a strict requirement for specific residues at this position. researchgate.net

Analysis of Substrate Recognition Exosites (e.g., S1', S2', S3' subsites)

Exosites are secondary binding sites on an enzyme, distinct from the active site, that contribute to substrate recognition and can influence catalytic efficiency. nih.govresearchgate.net While H-Phe-AMC itself does not directly probe exosite interactions, it can be incorporated into more complex peptide substrates designed to investigate these secondary binding sites. By attaching peptide sequences that are hypothesized to bind to exosites to the N-terminus of H-Phe-AMC, researchers can assess how these interactions affect the cleavage of the Phe-AMC bond. Enhanced cleavage rates of these modified substrates compared to H-Phe-AMC alone would suggest a productive interaction with an exosite, thereby helping to map the specificity of the S1', S2', S3', and other subsites. researchgate.net This methodology is crucial for understanding the full scope of enzyme-substrate interactions beyond the immediate active site. nih.gov

Advanced Enzymatic Kinetics Determination

The use of H-Phe-AMC and its analogues allows for precise quantification of enzyme activity, which is fundamental to understanding their function and efficiency.

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the substrate concentration and the reaction rate. libretexts.org The key parameters derived from this model are the Michaelis constant (Km) and the catalytic constant (kcat). sketchy.com

Km (Michaelis Constant): Represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). sketchy.comwikipedia.org It is an inverse measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity. sketchy.comyoutube.com

kcat (Catalytic Constant): Also known as the turnover number, kcat represents the number of substrate molecules converted to product per enzyme molecule per second when the enzyme is fully saturated with the substrate. wikipedia.org

By measuring the initial reaction rates at various concentrations of a fluorogenic substrate like H-Phe-AMC, researchers can generate a Michaelis-Menten plot and accurately determine these critical kinetic parameters. sketchy.com While specific kinetic data for H-Phe-AMC across a wide range of proteases is dispersed throughout the literature, data for structurally similar and commonly used analogues, such as Z-Phe-Arg-AMC, provides a clear example of how these parameters are determined. For instance, studies on the cysteine protease cathepsin B demonstrate how kinetic values can be established at different pH conditions.

| Enzyme | Substrate | pH | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Cathepsin B | Z-Phe-Arg-AMC | 4.6 | 46.2 ± 1.6 | 1.14 ± 0.01 | 24,675 |

| Cathepsin B | Z-Phe-Arg-AMC | 7.2 | 87.7 ± 5.9 | 1.70 ± 0.04 | 19,384 |

This table presents kinetic data for the analogue Z-Phe-Arg-AMC with human cathepsin B. The data illustrates the determination of Michaelis-Menten parameters and is adapted from findings reported in scientific literature. nih.govnih.gov

Modifying the peptide sequence attached to the AMC fluorophore allows for the creation of various substrate analogues. Comparing the enzymatic efficiency (kcat/Km) of a target enzyme towards these different substrates provides valuable insights into its substrate specificity and the chemical nature of its active site.

A prime example is the characterization of cathepsin B, where the efficiency of cleavage for the common substrate Z-Phe-Arg-AMC is compared with other synthetic substrates like Z-Arg-Arg-AMC and the more specific Z-Nle-Lys-Arg-AMC. nih.govacs.org Such comparative analyses are crucial for designing highly selective substrates for specific enzymes, which is essential for developing accurate diagnostic assays and targeted therapeutic agents. researchgate.net For example, Z-Nle-Lys-Arg-AMC was developed to be a more specific and efficient substrate for cathepsin B over a broad pH range compared to Z-Phe-Arg-AMC, which also shows activity with other proteases like cathepsin L. nih.govacs.orgresearchgate.net

| Substrate | Enzyme | kcat/Km (M⁻¹s⁻¹) at pH 4.6 | kcat/Km (M⁻¹s⁻¹) at pH 7.2 |

| Z-Phe-Arg-AMC | Cathepsin B | 24,675 | 19,384 |

| Z-Arg-Arg-AMC | Cathepsin B | 21,800 | 79,215 |

| Z-Nle-Lys-Arg-AMC | Cathepsin B | 100,218 | 102,608 |

This table provides a comparative analysis of the catalytic efficiency (kcat/Km) of human cathepsin B with different fluorogenic substrates at acidic and neutral pH. The data highlights how structural changes in the peptide analogue affect enzymatic efficiency. Data adapted from published research. nih.gov

Interrogation of Enzyme Inhibition Mechanisms

H-Phe-AMC trifluoroacetate (B77799) salt is not only pivotal for characterizing enzyme activity but also serves as a critical reagent in the discovery and mechanistic study of enzyme inhibitors. chemimpex.com

Fluorogenic substrates like H-Phe-AMC are extensively used in high-throughput screening (HTS) assays to identify potential protease inhibitors from large compound libraries. mdpi.com The principle of these assays is straightforward: in the presence of an effective inhibitor, the enzymatic cleavage of H-Phe-AMC is reduced or completely stopped, resulting in a diminished or absent fluorescent signal. bioassaysys.com

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value is determined by measuring the rate of H-Phe-AMC hydrolysis across a range of inhibitor concentrations. nih.gov Such screening assays are fundamental in drug discovery, for example, in the search for inhibitors of chymotrypsin (B1334515) or viral proteases. mdpi.combioassaysys.com

| Inhibitor Compound | Target Enzyme | Substrate | IC50 (μM) |

| Inhibitor A | Chymotrypsin | H-Phe-AMC | 0.5 |

| Inhibitor B | Chymotrypsin | H-Phe-AMC | 2.3 |

| Inhibitor C | Chymotrypsin | H-Phe-AMC | 15.8 |

| Inhibitor D (Control) | Chymotrypsin | H-Phe-AMC | > 100 |

This table presents hypothetical data from a high-throughput screening assay to characterize the potency (IC50) of different compounds against a protease, using H-Phe-AMC as the substrate. The methodology is based on standard inhibitor screening protocols. bioassaysys.comnih.gov

Beyond identifying inhibitors, kinetic studies using H-Phe-AMC can elucidate the mechanism by which an inhibitor functions. The primary modes of reversible inhibition—competitive, non-competitive, and uncompetitive—each produce a distinct effect on the Michaelis-Menten parameters (Km and Vmax). youtube.com

Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate (H-Phe-AMC). This increases the apparent Km but does not affect the Vmax. youtube.com

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), regardless of whether the substrate is bound. This reduces the Vmax but does not change the Km. youtube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (E-S) complex. This leads to a reduction in both Vmax and the apparent Km. youtube.com

By performing kinetic assays with H-Phe-AMC at various substrate and inhibitor concentrations, researchers can determine how Km and Vmax are affected and thereby deduce the inhibitor's mechanism of action. researchgate.net This information is crucial for understanding the inhibitor-enzyme interaction at a molecular level and for optimizing the inhibitor's structure to enhance its potency and selectivity. nih.gov

| Inhibition Mechanism | Effect on Apparent Km of H-Phe-AMC | Effect on Apparent Vmax |

| Competitive | Increases | Unchanged |

| Non-competitive | Unchanged | Decreases |

| Uncompetitive | Decreases | Decreases |

This table summarizes the characteristic effects of different reversible inhibition mechanisms on the kinetic parameters determined using a substrate such as H-Phe-AMC. youtube.comyoutube.com

Strategic Development of H Phe Amc Trifluoroacetate Salt Based Biochemical Assays

Methodologies for High-Sensitivity Assay Design

Designing high-sensitivity assays using H-Phe-AMC trifluoroacetate (B77799) salt is crucial for detecting low levels of enzyme activity and for the accurate determination of kinetic parameters. The inherent fluorescence of the AMC leaving group provides a strong starting point for sensitive detection.

Several strategies can be employed to enhance the sensitivity of assays utilizing H-Phe-AMC:

Optimization of Buffer Conditions: The pH, ionic strength, and presence of cofactors in the assay buffer can significantly impact enzyme activity. A thorough optimization of these parameters is essential to ensure the enzyme is functioning at its maximal rate, thereby increasing the rate of fluorescent signal generation. For instance, chymotrypsin (B1334515) activity is optimal at a pH of 7.8.

Minimization of Background Fluorescence: Background fluorescence can arise from the substrate itself, the assay components, or the microplate material. The use of low-fluorescence plates and purified reagents can help to reduce this background noise. Additionally, including a control with a known inhibitor can establish a baseline for non-enzymatic hydrolysis of the substrate.

Instrument Settings: Optimizing the excitation and emission wavelengths on the fluorescence plate reader is critical. For AMC, the excitation maximum is typically around 360-380 nm, and the emission maximum is around 440-460 nm aatbio.com. Using appropriate filters or monochromator settings can maximize the signal-to-noise ratio.

Kinetic Monitoring: Continuous monitoring of the fluorescence increase over time allows for the calculation of initial reaction velocities. This approach is generally more sensitive and provides more information than endpoint measurements.

A representative dataset illustrating the effect of enzyme concentration on the rate of H-Phe-AMC hydrolysis is presented in Table 1.

Table 1: Effect of Chymotrypsin Concentration on H-Phe-AMC Hydrolysis Rate

| Chymotrypsin Concentration (nM) | Initial Rate (RFU/min) |

|---|---|

| 0.1 | 50 |

| 0.5 | 250 |

| 1.0 | 500 |

| 2.5 | 1250 |

Implementation in High-Throughput Screening (HTS) Platforms

The robust and sensitive nature of the H-Phe-AMC assay makes it well-suited for high-throughput screening (HTS) campaigns aimed at identifying modulators of protease activity.

Discovery of Novel Enzyme Modulators in Chemical Libraries

In HTS, large libraries of chemical compounds are rapidly screened for their ability to inhibit or activate a target enzyme. The H-Phe-AMC assay can be readily adapted for this purpose. The assay is typically performed in multi-well plates (e.g., 384- or 1536-well) where each well contains the enzyme, the H-Phe-AMC substrate, and a different test compound. A decrease in the rate of fluorescence production indicates potential inhibition, while an increase suggests activation.

The workflow for an HTS campaign using H-Phe-AMC typically involves:

Assay Development and Optimization: Miniaturization of the assay to a high-density format and optimization of reagent concentrations and incubation times.

Primary Screen: Screening of a large compound library at a single concentration to identify "hits."

Hit Confirmation: Re-testing of the initial hits to confirm their activity and eliminate false positives.

Dose-Response Analysis: Testing of confirmed hits at multiple concentrations to determine their potency (e.g., IC50 value).

Table 2 provides an example of data from a hypothetical HTS campaign to identify chymotrypsin inhibitors.

Table 2: Identification of Chymotrypsin Inhibitors from a Chemical Library Screen

| Compound ID | Inhibition at 10 µM (%) | IC50 (µM) |

|---|---|---|

| Cmpd-001 | 95 | 0.5 |

| Cmpd-002 | 88 | 1.2 |

| Cmpd-003 | 5 | Not determined |

Optimization for Miniaturized Assay Formats

Miniaturization of assays into 384-well or 1536-well formats is essential for reducing costs and increasing throughput in HTS. However, this reduction in volume presents challenges such as increased surface-to-volume ratios, potential for evaporation, and difficulties with liquid handling.

Key considerations for optimizing H-Phe-AMC assays for miniaturized formats include:

Reagent Dispensing: Utilizing automated liquid handlers capable of accurately dispensing nanoliter volumes is crucial.

Evaporation Control: Using plate lids or seals and maintaining a humidified environment can minimize evaporation, which can concentrate reagents and affect results.

Mixing: Ensuring adequate mixing of reagents in small volumes is important for reaction initiation. This can be achieved through shaking or acoustic mixing.

Plate Choice: Low-volume, non-binding surface plates are often preferred to minimize protein adsorption and variability.

Design of Multiplexed Protease Activity Detection Systems

In many biological systems, multiple proteases are active simultaneously. Multiplexed assays allow for the concurrent measurement of the activities of several enzymes in a single sample, providing a more comprehensive understanding of the proteolytic landscape.

H-Phe-AMC can be incorporated into a panel of fluorogenic substrates to create a multiplexed protease assay. This approach relies on the differential specificity of various proteases for different peptide sequences. By using a panel of substrates, each with a different peptide sequence attached to the AMC fluorophore, it is possible to generate a "fingerprint" of the protease activity in a sample.

For example, a panel could include:

H-Phe-AMC: For chymotrypsin-like proteases.

Z-Arg-Arg-AMC: For trypsin-like proteases.

Z-Leu-Leu-Glu-AMC: For the proteasome.

The activity of each protease is determined by measuring the rate of AMC release from its preferred substrate. This approach has been used to characterize the protease activity in complex biological samples and to screen for inhibitors that are selective for a particular protease.

Table 3 illustrates a hypothetical multiplexed protease assay result.

Table 3: Multiplexed Protease Activity Profiling

| Substrate | Protease Target | Activity in Sample A (RFU/min) | Activity in Sample B (RFU/min) |

|---|---|---|---|

| H-Phe-AMC | Chymotrypsin-like | 1500 | 750 |

| Z-Arg-Arg-AMC | Trypsin-like | 800 | 1600 |

H Phe Amc Trifluoroacetate Salt in Peptide Chemistry and Bio Organic Synthesis

Utilization as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

H-Phe-AMC trifluoroacetate (B77799) salt serves as a valuable building block in the stepwise construction of peptides via Solid-Phase Peptide Synthesis (SPPS). chemimpex.com In SPPS, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid resin support. The use of H-Phe-AMC allows for the direct incorporation of a fluorescent reporter group at a specific position within a peptide sequence.

The trifluoroacetate (TFA) counter-ion associated with this compound is typically a consequence of the synthesis and purification process itself. nih.gov In the widely used Fmoc (9-fluorenylmethyloxycarbonyl) SPPS strategy, highly concentrated TFA is the standard reagent for the final cleavage step, which releases the synthesized peptide from the resin support and simultaneously removes acid-labile side-chain protecting groups. genscript.comamericanpeptidesociety.orgthermofisher.com During this process, any free amino groups on the peptide, including the N-terminus of the Phenylalanine in H-Phe-AMC, are protonated, forming trifluoroacetate salts. genscript.compeptide.com This salt form generally improves the handling and solubility of the peptide product for subsequent purification by methods like reverse-phase high-performance liquid chromatography (RP-HPLC), where TFA is also a common mobile phase additive. genscript.comnih.gov

Design and Synthesis of Modified Peptides for Targeted Research

The ability to incorporate non-standard or modified amino acids is a cornerstone of modern peptide design, enabling the creation of peptides with enhanced or novel properties. H-Phe-AMC is a prime example of such a building block, used in the synthesis of modified peptides for drug development and targeted research. chemimpex.com By strategically placing the Phe-AMC moiety within a sequence, researchers can create peptide-based tools with built-in analytical capabilities.

The synthesis of these modified peptides follows standard SPPS protocols, where H-Phe-AMC is treated as a specialized amino acid monomer. Its incorporation allows for the development of peptide substrates that can report on the activity of specific enzymes. For instance, a peptide designed to be a substrate for a particular protease can be synthesized with the Phe-AMC unit at the cleavage site. This approach is part of a broader strategy of creating modified peptides for various applications, as detailed in the table below.

Examples of Peptide Modifications for Targeted Research

| Modification Type | Purpose | Example Application |

|---|---|---|

| Fluorophore Conjugation | Introduce fluorescent properties for detection and imaging. | Incorporating H-Phe-AMC to create protease substrates or probes for binding assays. chemimpex.comchemimpex.com |

| Isotope Labeling | Aid in structural and metabolic studies using NMR or mass spectrometry. | Synthesizing peptides with ¹³C or ¹⁵N labeled amino acids. genscript.com |

| PEGylation | Increase solubility, stability, and circulation half-life of therapeutic peptides. | Attaching polyethylene (B3416737) glycol (PEG) chains to the peptide. genscript.comnih.gov |

| Incorporation of Unusual Amino Acids | Enhance stability, alter conformation, or increase cell permeability. | Using building blocks like gabapentin (B195806) or baclofen (B1667701) to modify peptide properties. nih.gov |

| Phosphorylation | Mimic post-translational modifications to study cell signaling pathways. | Synthesizing peptides containing pSer, pThr, or pTyr residues. genscript.comgenscript.com |

The design of such modified peptides is often guided by the target application. For example, research into new antimicrobial peptides has involved the rational design of Phe-BODIPY amino acids, another type of fluorogenic building block, to generate fluorescent peptides for the rapid labeling of fungal cells. nih.govresearchgate.net This highlights the principle of using custom-designed amino acid derivatives like H-Phe-AMC to imbue peptides with specific functionalities for targeted research.

Development of Fluorescent Probes for Protein Interaction Studies

A primary application of H-Phe-AMC trifluoroacetate salt is in the development of fluorescent probes to study protein interactions, particularly for monitoring the activity of proteases. chemimpex.com These probes are typically designed as fluorogenic substrates. In its intact form within a peptide, the fluorescence of the AMC group is often quenched. However, upon enzymatic cleavage of the amide bond between the phenylalanine residue and the AMC moiety, the free 7-amino-4-methylcoumarin (B1665955) is released, resulting in a significant increase in fluorescence that can be readily detected. nih.gov

This "turn-on" fluorescence mechanism is the basis for highly sensitive enzyme activity assays. chemimpex.com Probes incorporating the Phe-AMC structure are valuable for profiling the substrate specificity of proteases and for screening potential enzyme inhibitors. The phenylalanine residue itself is known to be important in many protein-protein interactions, making it a relevant component for probes designed to investigate these associations. nih.gov

The development of such probes is a key technique in biochemistry and cell biology, allowing for real-time monitoring of enzymatic processes in vitro and, in some cases, within living cells. nih.govnih.gov These tools are often superior to classic inhibitor-based probes because the signal is only generated in the presence of an active target enzyme, which can reduce background noise and the risk of false-positive signals. nih.gov

Common Techniques for Studying Protein-Protein Interactions

| Technique | Principle | Role of Fluorescent Probes |

|---|---|---|

| Co-Immunoprecipitation (Co-IP) | An antibody targets a "bait" protein, pulling down its binding partners ("prey") for analysis. | N/A (Primarily uses antibodies for detection). |

| Yeast Two-Hybrid (Y2H) | An interaction between "bait" and "prey" proteins reconstitutes a functional transcription factor, activating a reporter gene. youtube.com | N/A (Relies on genetic reporters). |

| Fluorescence Resonance Energy Transfer (FRET) | Energy is transferred from an excited donor fluorophore to an acceptor fluorophore when in close proximity, indicating interaction. youtube.com | Can be used to create FRET pairs by labeling interacting partners with suitable donor/acceptor fluorophores. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when two molecules interact, providing thermodynamic data. frontiersin.org | N/A (Measures heat, not fluorescence). |

| Activity-Based Probing (ABP) | A reactive probe covalently binds to the active site of a specific class of enzymes. | Quenched fluorescent probes (e.g., using Phe-AMC) act as "smart" ABPs that fluoresce only upon cleavage by the target enzyme. nih.gov |

Integration of H Phe Amc Trifluoroacetate Salt in Studies of Biological Systems

Assessment of Proteolytic Activity in Cell-Free Extract Systems

The assessment of proteolytic activity in cell-free extract systems is a fundamental application of fluorogenic substrates like H-Phe-AMC trifluoroacetate (B77799) salt. These systems, derived from the lysis of cells or tissues, contain a complex mixture of cellular components, including various proteases. The use of specific fluorogenic substrates enables the characterization and quantification of particular enzymatic activities within this intricate environment.

H-Phe-AMC is particularly useful for assaying chymotrypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to large hydrophobic residues such as phenylalanine. The assay principle is straightforward: the cell-free extract is incubated with H-Phe-AMC trifluoroacetate salt, and the rate of increase in fluorescence is monitored over time. This rate is directly proportional to the activity of the targeted protease in the extract.

Detailed Research Findings:

In a typical experimental setup, a cell-free extract is prepared by homogenizing cells or tissues in a suitable lysis buffer, followed by centrifugation to remove cellular debris. The resulting supernatant, containing the soluble proteome, is then used for the assay. The reaction is initiated by adding H-Phe-AMC trifluoroacetate salt to the extract in a microplate format, allowing for high-throughput analysis. The fluorescence is measured at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.

The specificity of the assay can be confirmed by using selective protease inhibitors. For instance, the addition of a known chymotrypsin (B1334515) inhibitor, such as chymostatin, should lead to a significant reduction in the rate of AMC release, confirming that the measured activity is indeed due to chymotrypsin-like proteases.

Below is an interactive data table illustrating typical results from such an experiment:

| Sample | Treatment | Rate of Fluorescence Increase (RFU/min) |

| Cell-Free Extract | None | 150.2 ± 5.6 |

| Cell-Free Extract | Chymostatin (10 µM) | 12.5 ± 1.8 |

| Buffer Control | None | 2.1 ± 0.5 |

RFU: Relative Fluorescence Units. Data are representative and shown as mean ± standard deviation.

This data demonstrates that the majority of the proteolytic activity measured in the cell-free extract using H-Phe-AMC is attributable to chymotrypsin-like enzymes.

Monitoring Enzyme Function in Cellular Lysates

Beyond simple activity assessment, H-Phe-AMC trifluoroacetate salt can be employed to monitor the function of specific enzymes within cellular lysates under various conditions. This application is crucial for understanding the regulation of protease activity in response to different stimuli, inhibitors, or activators. Cellular lysates provide a more physiologically relevant environment than purified enzyme systems, as they contain endogenous cofactors and interacting proteins that may influence enzyme function.

The kinetic parameters of an enzyme, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), can be determined by measuring the initial reaction rates at varying substrate concentrations. This information is vital for characterizing the catalytic efficiency of the enzyme in a complex biological milieu.

Detailed Research Findings:

To investigate the kinetics of a chymotrypsin-like protease in a cellular lysate, a series of reactions are set up with a fixed amount of lysate and varying concentrations of H-Phe-AMC trifluoroacetate salt. The initial rate of fluorescence increase is measured for each substrate concentration. The data can then be plotted as reaction velocity versus substrate concentration and fitted to the Michaelis-Menten equation to determine Km and Vmax.

The influence of potential inhibitors or activators can also be assessed by performing the kinetic analysis in the presence of these compounds. A change in the kinetic parameters would indicate a modulatory effect on the enzyme's function.

An interactive data table showing a hypothetical kinetic analysis is presented below:

| H-Phe-AMC (µM) | Initial Velocity (RFU/min) without Inhibitor | Initial Velocity (RFU/min) with Inhibitor X |

| 5 | 25.8 | 15.3 |

| 10 | 48.2 | 28.9 |

| 20 | 85.1 | 51.1 |

| 40 | 120.5 | 72.3 |

| 80 | 155.3 | 93.2 |

| 160 | 170.1 | 102.1 |

These representative data can be used to generate a Michaelis-Menten plot and subsequently a Lineweaver-Burk plot to determine the type of inhibition.

Such studies are instrumental in drug discovery for screening potential protease inhibitors and for understanding the mechanisms of enzyme regulation in a cellular context.

Investigation of Protein-Protein Dynamics through Fluorogenic Tagging

While the primary use of H-Phe-AMC trifluoroacetate salt is as a substrate for measuring proteolytic activity, the principle of fluorogenic tagging can be conceptually extended to investigate protein-protein interactions. This application, however, is less direct and often requires the engineering of fusion proteins.

In a hypothetical scenario, one could design a system where a protease with chymotrypsin-like activity is brought into proximity with its target protein only upon a specific protein-protein interaction event. If the target protein is engineered to contain a recognition site for the protease that is linked to a fluorogenic tag like Phe-AMC, the interaction event would lead to cleavage and a subsequent fluorescent signal.

Detailed Research Findings:

This approach is an adaptation of proximity-induced enzymatic assays. For instance, two proteins of interest, Protein A and Protein B, could be fused to two inactive fragments of a chymotrypsin-like protease. The interaction between Protein A and Protein B would lead to the reconstitution of the active protease. The activity of this reconstituted enzyme could then be detected by the cleavage of H-Phe-AMC trifluoroacetate salt.

Alternatively, one protein could be fused to the full protease, while the other is linked to a peptide containing the Phe-AMC tag. The binding of the two proteins would increase the local concentration of the substrate around the enzyme, leading to an enhanced cleavage rate and a stronger fluorescent signal.

A conceptual data table illustrating the results from such an experiment is shown below:

| System | Components | Fluorescence Signal (Arbitrary Units) |

| Control | Protease-Fusion A + Substrate-Fusion C | 15 |

| Control | Protease-Fusion B + Substrate-Fusion C | 18 |

| Experiment | Protease-Fusion A + Protease-Fusion B + Substrate-Fusion C | 120 |

In this hypothetical system, Protein A and Protein B interact, bringing the protease fusions together and leading to a significant increase in the cleavage of the substrate fusion C (containing Phe-AMC).

While this application is more complex and requires significant protein engineering, it highlights the potential versatility of fluorogenic substrates like H-Phe-AMC in studying dynamic cellular processes beyond simple enzyme activity measurements.

Methodological Rigor and Best Practices in H Phe Amc Trifluoroacetate Salt Applications

Mitigation of Trifluoroacetate (B77799) (TFA) Counterion Interference in Enzymatic Assays

Synthetic peptides, including H-Phe-AMC, are commonly purified using High-Performance Liquid Chromatography (HPLC) with trifluoroacetic acid (TFA) and are therefore supplied as TFA salts. altabioscience.com While essential for achieving high purity, residual TFA can significantly interfere with biological assays, necessitating strategies for its control or removal. lifetein.comgenscript.com

The presence of residual TFA can introduce significant artifacts into enzymatic assays through several mechanisms. TFA is a strong acid with a pKa of approximately 0.23, and its presence can alter the pH of a solution, potentially denaturing pH-sensitive enzymes and leading to inaccurate kinetic measurements. lifetein.com This is particularly critical as moderate changes in pH can modify enzyme activity by affecting the protonation state of crucial amino acid residues in the enzyme's active site or the substrate itself. nih.gov

Furthermore, TFA can directly interfere with enzyme-substrate interactions. It has been shown to compete with phosphate (B84403) groups at binding sites, which can inhibit enzymes like kinases and phosphatases. lifetein.com Even at nanomolar concentrations, TFA can exhibit cytotoxicity in cell-based assays, inhibiting cell proliferation, which is a critical consideration for studies measuring enzyme activity within a cellular context. lifetein.comgenscript.com The trifluoroacetate counterion can also bind to the peptide itself, particularly to positively charged residues, altering its structure and function. lifetein.com

Given the potential for interference, managing TFA levels is crucial for sensitive applications such as cellular assays, in vivo studies, and enzyme kinetics. lifetein.com Several methods exist to remove or exchange the TFA counterion.

One of the most common and effective methods is salt exchange via lyophilization . This process typically involves dissolving the peptide in a solution containing a different acid, such as hydrochloric acid (HCl), and then freeze-drying the mixture. lifetein.com This process is often repeated multiple times to ensure complete exchange of the TFA counterion for a more biologically compatible one, like chloride. lifetein.comresearchgate.net For instance, a protocol might involve dissolving the peptide in water or a buffer, adding a specific concentration of HCl, incubating, and then lyophilizing, with the cycle repeated to achieve the desired level of TFA removal. lifetein.com

Another effective technique is using ion-exchange chromatography . researchgate.net This method separates the peptide from the TFA counterion based on charge, allowing for the collection of the peptide in a different buffer system. A study demonstrated that using an ion-exchange resin could reduce the TFA concentration by a factor of more than 30. researchgate.net

For experimental design, it is critical to evaluate whether TFA removal is necessary for the specific application. lifetein.com While it is non-negotiable for cell-based assays, it may be tolerable for less sensitive applications. lifetein.com When TFA removal is required, services are available that offer guaranteed exchange to different salt forms, such as acetate (B1210297) or hydrochloride. altabioscience.comgenscript.com

Table 1: Summary of TFA Interference and Mitigation Strategies

| Impact of Residual TFA | Mitigation Strategy | Description | Efficacy |

| Enzyme Denaturation | pH Buffering Control | Use of robust buffering systems to counteract pH shifts caused by acidic TFA. | Partial; does not prevent direct molecular interference. |

| Competitive Inhibition | TFA Removal | Complete removal or exchange of the TFA counterion. | High; eliminates the source of interference. |

| Cellular Toxicity | TFA Removal (e.g., HCl Exchange) | Iterative dissolution in an HCl solution followed by lyophilization to replace TFA with chloride. lifetein.com | High; crucial for cell-based assays. lifetein.com |

| Altered Peptide Structure | Ion-Exchange Chromatography | Separation of the peptide from TFA based on ionic interaction. researchgate.net | High; results in a reduction factor of >30 for TFA. researchgate.net |

Analytical Validation and Quality Control of H-Phe-AMC Trifluoroacetate Salt for Research Applications

To ensure the validity of research findings, the H-Phe-AMC trifluoroacetate salt used must be of high and consistent quality. This requires a multi-faceted analytical approach to verify the purity, identity, and consistency of the reagent across different batches. nih.govtristarintermediates.org

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for assessing the purity of synthetic peptides like H-Phe-AMC. altabioscience.com This technique separates the target peptide from impurities that may have arisen during synthesis, such as truncated or deletion sequences or peptides with remaining protecting groups. altabioscience.com

In a typical RP-HPLC analysis, the peptide is injected onto a C18 column and eluted with a gradient of an organic solvent (like acetonitrile) in water, with TFA added to improve peak shape. altabioscience.com The peptide and any impurities are detected by monitoring the absorbance at a specific wavelength, often 215-220 nm, which corresponds to the peptide bond. altabioscience.comnih.gov The purity is then calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. For applications such as enzyme substrate studies, a purity of 95-98% is often required. altabioscience.com

While HPLC confirms the purity of the peptide, it does not confirm its identity. Mass spectrometry (MS) is an essential technique used to verify the molecular integrity of H-Phe-AMC by determining its molecular weight. altabioscience.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) are commonly used. altabioscience.combachem.com The experimentally measured mass is compared to the theoretically calculated mass of H-Phe-AMC to confirm that the correct peptide has been synthesized. bachem.com This verification is a critical quality control step provided with commercially supplied purified peptides. altabioscience.com

Batch-to-batch consistency is fundamental for the reproducibility of scientific experiments. tristarintermediates.org Variations between different lots of H-Phe-AMC can lead to significant discrepancies in experimental outcomes. tristarintermediates.org A robust quality assurance program is necessary to ensure this consistency. tristarintermediates.orgspectralysbiotech.com

Key practices for ensuring batch-to-batch consistency include:

Stringent Raw Material Control : Vetting suppliers and testing all incoming raw materials to ensure they meet predefined specifications for identity and purity. tristarintermediates.org

Standardized Synthesis and Purification Protocols : Employing consistent, well-documented procedures for peptide synthesis and HPLC purification to minimize variability. bachem.com

Comprehensive Finished Product Testing : Each batch of the final product must undergo a full suite of analytical tests, including HPLC for purity and MS for identity, to confirm it meets the established specifications. nih.govtristarintermediates.org

Homogeneity Testing : Analyzing samples taken from the beginning, middle, and end of a lyophilization or filling run to ensure uniformity throughout the entire batch. nih.gov

By implementing these rigorous analytical validation and quality control measures, researchers can have confidence in the H-Phe-AMC trifluoroacetate salt they are using, leading to more reliable and reproducible scientific data.

Table 2: Analytical Techniques for Quality Control of H-Phe-AMC Trifluoroacetate Salt

| Analytical Technique | Purpose | Key Information Provided |

| Reverse-Phase HPLC | Purity Assessment | Percentage of the desired peptide relative to impurities (e.g., truncated sequences). altabioscience.com |

| Mass Spectrometry (MS) | Identity & Molecular Integrity Verification | Confirms the molecular weight of the peptide, ensuring the correct sequence was synthesized. altabioscience.com |

| Amino Acid Analysis | Compositional Verification | Quantifies the relative amounts of constituent amino acids after hydrolysis. bachem.com |

| FTIR Spectroscopy | Structural Consistency | Provides a "fingerprint" of the molecule's structure, useful for comparing batches. spectralysbiotech.com |

Establishing Robust Experimental Controls for Fluorometric Measurements

The reliability and accuracy of fluorometric assays using H-Phe-AMC trifluoroacetate salt are fundamentally dependent on the implementation of rigorous experimental controls. These controls are essential for distinguishing the specific enzymatic activity from non-specific signals and background fluorescence. Proper controls allow for the accurate quantification of the fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), which is released upon enzymatic cleavage of the H-Phe-AMC substrate.

Enzyme-Free and Substrate-Free Controls

To ensure that the measured fluorescence is a direct result of the enzymatic reaction, it is critical to include both enzyme-free and substrate-free controls in the experimental design.

Enzyme-Free Control: This control consists of all reaction components, including the H-Phe-AMC trifluoroacetate salt substrate and the assay buffer, but omits the enzyme. The primary purpose of the enzyme-free control is to measure the rate of non-enzymatic hydrolysis of the substrate. Spontaneous breakdown of the fluorogenic substrate can release AMC, leading to a false-positive signal. This control helps to quantify the background fluorescence originating from the substrate itself and any inherent instability in the assay medium. nih.gov Repeated freeze-thaw cycles of the substrate should be avoided as this can lead to increased background fluorescence. bio-techne.comrndsystems.com

By measuring the fluorescence in these control wells, researchers can establish a baseline against which the true enzymatic activity can be compared.

Background Fluorescence Determination

Background fluorescence is the cumulative signal from all sources other than the specific enzymatic cleavage of H-Phe-AMC. Accurately determining and subtracting this background is a critical step for obtaining meaningful data. The total background fluorescence is a composite of the signals identified by the enzyme-free and substrate-free controls.

The process for determining background fluorescence involves the following steps:

Measurement of Control Wells: The fluorescence of the enzyme-free and substrate-free controls is measured alongside the experimental samples over the time course of the assay.

Calculation of Net Fluorescence: The fluorescence value from the appropriate background control is subtracted from the fluorescence value of the experimental sample at each time point. The background-corrected fluorescence is a direct measure of the AMC produced by enzymatic activity.

The following table illustrates the components and purpose of each essential control for a fluorometric assay using H-Phe-AMC trifluoroacetate salt.

| Control Type | Components | Purpose | Measurement |

| Experimental Sample | Enzyme + H-Phe-AMC Substrate + Assay Buffer | To measure total fluorescence (enzymatic activity + background) | Total Fluorescence |

| Enzyme-Free Control | H-Phe-AMC Substrate + Assay Buffer | To measure substrate auto-hydrolysis and buffer fluorescence | Substrate Background |

| Substrate-Free Control | Enzyme + Assay Buffer | To measure intrinsic fluorescence of the enzyme preparation | Enzyme Background |

Data Analysis:

To determine the true enzymatic activity, the background fluorescence must be subtracted from the total fluorescence measured in the experimental sample wells. The corrected fluorescence can be calculated as follows:

Corrected Fluorescence = Total Fluorescence - (Substrate Background + Enzyme Background)

This corrected value is then used to calculate the rate of the enzymatic reaction, typically by plotting the corrected fluorescence against time and determining the initial velocity from the linear portion of the curve. jasco-global.com This rigorous approach to background correction ensures that the reported enzyme kinetics are accurate and reflect the true catalytic activity of the enzyme on the H-Phe-AMC trifluoroacetate salt substrate.

Prospective Research Trajectories and Innovations with H Phe Amc Trifluoroacetate Salt

Advancements in Automated Assay Technologies for Enhanced Throughput

The demand for rapid and efficient analysis of enzyme activity, particularly in drug discovery and proteomics, has driven the evolution from manual assays to fully automated, high-throughput screening (HTS) platforms. pharmtech.comnih.govnautilus.bio Fluorogenic substrates like H-Phe-AMC are central to this transition due to their high sensitivity and suitability for simple, "mix-and-read" formats. nih.govnih.gov

Automated systems utilize microplate formats, ranging from 96 to 1536 wells, coupled with robotic liquid handlers and sensitive fluorescence plate readers. pharmtech.comuthscsa.edu This automation allows for the simultaneous testing of thousands of compounds, significantly accelerating the pace of research. nih.gov For instance, the Molecular Devices FLIPR® Penta System and the Perkin Elmer EnVision are multimode plate readers capable of measuring fluorescence intensity in real-time, making them ideal for kinetic studies with substrates like H-Phe-AMC. uthscsa.edu These systems offer precise liquid handling and superior temperature control, which improves reproducibility and data quality compared to traditional methods. pharmtech.com The result is a walkaway efficiency that frees up researcher time and enables the evaluation of many different enzymes and substrates more quickly and easily. pharmtech.com

Beyond plate readers, fully automated flow cytometry screening systems represent another leap in throughput, capable of processing approximately 50,000 wells per day. nih.gov While typically used for cell-based assays, the underlying principles of automated sample handling and data acquisition are directly applicable to enzymatic assays, pointing towards a future of even higher throughput.

| Feature | Traditional Manual Assays | Automated HTS Assays |

| Throughput | Low (tens of samples per day) | High (thousands to tens of thousands of samples per day) nih.gov |

| Format | Individual cuvettes or tubes | 96-, 384-, or 1536-well microplates pharmtech.com |

| Liquid Handling | Manual pipetting | Robotic, automated dispensers pharmtech.comuthscsa.edu |

| Data Acquisition | Spectrofluorometer (one sample at a time) | Microplate readers, automated flow cytometers uthscsa.edu |

| Reproducibility | Operator-dependent, higher variability | High, due to precise automation and reduced human error pharmtech.com |

| Reagent Volume | Milliliters to microliters | Microliters to nanoliters |

| Applications | Basic enzyme kinetics, small-scale studies | Drug discovery, compound library screening, proteomics nih.govnautilus.bio |

Emerging Applications in Systems Biology and Pathway Elucidation

Systems biology aims to understand the complex interactions within biological systems, moving from the study of single components to the analysis of entire pathways and networks. nih.gov Fluorogenic substrates like H-Phe-AMC trifluoroacetate (B77799) salt serve as critical tools in this endeavor by enabling the precise measurement of specific protease activities within complex biological samples like cell lysates. chemimpex.comnih.gov

Proteases are integral to countless physiological processes, including signal transduction, cell cycle regulation, apoptosis, and immune response. The dysregulation of a specific protease is often linked to disease states. nih.gov By using H-Phe-AMC to quantify chymotrypsin-like activity, researchers can gain insights into the functional state of pathways where these enzymes are key players. For example, the 26S proteasome, a critical complex for protein degradation and cellular homeostasis, possesses chymotrypsin-like activity that can be monitored using AMC-based substrates. nih.gov Measuring this activity helps elucidate the impact of various stimuli or potential drug candidates on the ubiquitin-proteasome pathway.

Furthermore, by profiling the activity of a panel of proteases using a library of different fluorogenic substrates, researchers can create a functional "fingerprint" of a cell or tissue under specific conditions. nih.gov This approach allows for the identification of perturbed pathways in disease and the monitoring of therapeutic responses on a systemic level. The ability to investigate protein-protein interactions and understand complex biological pathways is a key application for these compounds. chemimpex.com This data is invaluable for constructing and validating computational models of biological networks, a core practice in systems biology.

| Protease Class/Example | Associated Pathways & Processes | Relevance to Systems Biology |

| Chymotrypsin-like Proteases (e.g., Proteasome β5 subunit) | Ubiquitin-Proteasome System, Protein Homeostasis, Antigen Presentation nih.gov | Quantifying activity helps model cellular protein turnover and stress responses. |

| Chymotrypsin (B1334515) | Digestion, Precursor Protein Activation caymanchem.comnih.gov | Used as a model enzyme to validate new assay technologies and substrate designs. |

| Human Neutrophil Elastase | Inflammation, Innate Immunity, Tissue Remodeling nih.gov | Activity profiling can reveal the state of inflammatory pathways. |

| Granzyme B | Apoptosis (Programmed Cell Death), T-cell mediated cytotoxicity nih.gov | Measuring activity provides a direct readout of cytotoxic immune responses. |

| Cathepsins | Lysosomal degradation, Antigen presentation, Apoptosis rsc.org | Profiling cathepsin activity helps in understanding cellular degradation pathways and immune function. |

Future Directions in Rational Fluorogenic Substrate Design

While H-Phe-AMC is a highly effective and widely used substrate, its properties are not always optimal for every application. This has spurred significant innovation in the rational design of new fluorogenic probes to achieve enhanced sensitivity, greater specificity, and improved photophysical properties. iris-biotech.denih.govnih.gov

One major avenue of innovation is the modification of the fluorophore itself. Although AMC is effective, its excitation and emission wavelengths are in the near-UV range, which can be problematic due to background fluorescence from biological molecules like nucleic acids. iris-biotech.de To overcome this, researchers have developed substrates using fluorophores with red-shifted wavelengths, such as Rhodamine 110 (Rh 110). biosyntan.deiris-biotech.de Rh 110 substrates emit light in the green-yellow spectrum, reducing interference from biological samples and leading to a better signal-to-noise ratio. iris-biotech.de

Another powerful strategy is the use of Fluorescence Resonance Energy Transfer (FRET). nih.govrsc.org In a FRET-based substrate, a peptide is labeled with two different molecules: a fluorescent donor and a quencher (or an acceptor fluorophore). biosyntan.de When the substrate is intact, the quencher is in close proximity to the donor, suppressing its fluorescence. rsc.org Proteolytic cleavage separates the donor and quencher, leading to a significant increase in fluorescence. biosyntan.denih.gov This approach offers a very high signal-to-noise ratio and allows for ratiometric measurements, which can be more robust than simple intensity measurements. rsc.org Common FRET pairs include EDANS/DABCYL. rsc.org

Finally, the peptide sequence itself is a target for rational design. While H-Phe-AMC is selective for chymotrypsin-like proteases that prefer a large hydrophobic residue (Phenylalanine) at the P1 position, the specificity can be finely tuned by altering the amino acids at the P2, P3, and P4 positions. nih.govnih.gov By synthesizing combinatorial libraries of peptide substrates, researchers can rapidly determine the optimal recognition sequence for a target protease, enabling the design of highly selective substrates and potent inhibitors. nih.gov This detailed understanding of enzyme-substrate interactions, aided by molecular docking simulations, allows for the creation of bespoke probes for specific research questions. nih.gov

| Design Strategy | Principle | Key Advantage(s) | Example(s) |

| Standard Fluorogenic Release | A single fluorophore is unquenched upon cleavage of an amide bond. biosyntan.de | Simple, direct measurement of enzyme activity. | H-Phe-AMC, Suc-Ala-Ala-Pro-Phe-AMC caymanchem.commedchemexpress.com |

| Fluorophore Modification | Replacing the standard fluorophore (e.g., AMC) with one having improved properties. iris-biotech.de | Reduced background fluorescence, higher quantum yield, better signal-to-noise ratio. biosyntan.deiris-biotech.de | Rhodamine 110 (Rh 110) substrates biosyntan.deiris-biotech.de |

| FRET (Förster Resonance Energy Transfer) | A donor fluorophore and a quencher are separated by cleavage, restoring donor fluorescence. nih.govrsc.org | Very high signal-to-noise ratio, allows for ratiometric detection. biosyntan.dersc.org | EDANS/DABCYL pairs rsc.org |

| Peptide Sequence Optimization | Altering the amino acid sequence to match the specific preference of a target protease. nih.govnih.gov | Greatly enhanced enzyme specificity, reduced off-target activity. | Combinatorial peptide libraries (e.g., Ac-Leu-Thr-Phe-Lys-ACC) nih.gov |

| Logic-Gated Probes | Probes requiring multiple inputs (e.g., two different proteases) for activation. rsc.org | Allows for the detection of more complex biological states and pathway crosstalk. | AND-gate probes with a central fluorophore and two quencher-labeled peptides. rsc.org |

Q & A

Q. What are the standard methodologies for synthesizing H-Phe-AMC trifluoroacetate salt, and how is the trifluoroacetate counterion introduced?

H-Phe-AMC trifluoroacetate salt is typically synthesized via solid-phase peptide synthesis (SPPS) . The AMC (7-amino-4-methylcoumarin) fluorophore is conjugated to the C-terminal phenylalanine residue using Fmoc- or Boc-chemistry. After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA:water:triisopropylsilane, 95:2.5:2.5), which simultaneously protonates the peptide and introduces the trifluoroacetate counterion. Purification via reversed-phase HPLC and lyophilization yields the final trifluoroacetate salt form .

Q. What precautions are necessary for handling and storing H-Phe-AMC trifluoroacetate salt in laboratory settings?

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to TFA’s volatility and respiratory toxicity.

- Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the AMC group or degradation of the peptide backbone. Lyophilized powder is stable for ≥4 years under these conditions .

- Waste disposal : Collect TFA-contaminated waste separately for professional treatment to avoid environmental release .

Q. How can researchers optimize enzymatic assays using H-Phe-AMC as a fluorogenic substrate?

- Buffer selection : Use low-UV-absorbance buffers (e.g., Tris-HCl, pH 7.4) to minimize background fluorescence.

- Substrate concentration : Perform kinetic studies (e.g., Michaelis-Menten plots) to determine and . Typical working concentrations range from 1–100 μM.

- Detection : Monitor fluorescence at . Include controls (e.g., enzyme-free, substrate-free) to account for autofluorescence or non-specific hydrolysis .

Q. What analytical techniques are used to assess the purity and identity of H-Phe-AMC trifluoroacetate salt?

- HPLC : Reverse-phase C18 columns with UV detection (220 nm for peptide bonds, 380 nm for AMC) confirm purity (>95% by area normalization).

- Mass spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (expected: [M+H]⁺ = 476.5 Da for H-Phe-AMC + TFA counterion).

- Amino acid analysis : Hydrolysis followed by HPLC quantifies phenylalanine content to verify stoichiometry .

Advanced Research Questions

Q. How can residual trifluoroacetic acid (TFA) in H-Phe-AMC trifluoroacetate salt impact enzymatic assays, and how is it quantified?

Residual TFA (0.1–1% w/w) may inhibit enzymes (e.g., proteases) or alter buffer pH. To quantify:

- Ion chromatography (IC) : Direct injection with conductivity detection (LOD: 0.1 μg/L) .

- LC-MS/MS : Derivatization-free analysis using hydrophilic interaction chromatography (HILIC) paired with tandem MS for ultra-trace detection . Mitigation: Dialyze the peptide against ammonium acetate (pH 7.0) or use TFA-removal resins .

Q. What experimental strategies address batch-to-batch variability in H-Phe-AMC trifluoroacetate salt synthesis?

Variability often arises from incomplete coupling during SPPS or side reactions (e.g., AMC group oxidation). Solutions include:

- Real-time monitoring : Use in-line UV spectroscopy during synthesis to track Fmoc deprotection.

- Orthogonal purification : Combine ion-exchange and size-exclusion chromatography post-HPLC.

- Quality control : Implement LC-MS for every batch to detect impurities (e.g., deletion sequences, truncated peptides) .

Q. How does the environmental persistence of trifluoroacetate (TFA) influence disposal protocols for H-Phe-AMC waste?

TFA is highly persistent in water (half-life >50 years) and bioaccumulates in ecosystems. Key considerations:

- Neutralization : React TFA with calcium hydroxide to form calcium trifluoroacetate, which is less mobile but still persistent.

- Advanced oxidation : Use UV/persulfate systems to degrade TFA into CO₂ and fluoride ions (efficiency: 70–90% under optimized conditions) .

- Regulatory compliance : Follow EPA guidelines for PFAS disposal (e.g., 40 CFR 261) .

Q. How can researchers reconcile contradictory kinetic data (e.g., KmK_mKm) obtained with H-Phe-AMC across different studies?

Discrepancies may arise from:

- Enzyme source : Recombinant vs. tissue-extracted enzymes (e.g., chymotrypsin isoforms).

- Buffer ionic strength : High salt concentrations (≥150 mM NaCl) may reduce substrate binding affinity.

- TFA interference : Residual TFA inhibits some metalloproteases. Standardization: Report buffer composition, enzyme purity, and TFA content. Use internal standards (e.g., AMC calibration curves) .

Q. What modifications to H-Phe-AMC trifluoroacetate salt can enhance its specificity for non-canonical proteases?

- Amino acid substitution : Replace Phe with D-amino acids or β-amino acids to target alternative active sites.

- Linker optimization : Introduce PEG spacers between Phe and AMC to reduce steric hindrance.

- Quencher addition : Pair AMC with a dark quencher (e.g., DABCYL) for FRET-based assays, improving signal-to-noise ratios .

Q. What are the implications of H-Phe-AMC trifluoroacetate salt’s stability under varying pH and temperature conditions?

- pH stability : The AMC group hydrolyzes rapidly at pH >8.0. Use neutral buffers for long-term assays.

- Thermal stability : Lyophilized powder is stable at 25°C for ≤1 month but degrades at 37°C (50% loss in 2 weeks).

- Freeze-thaw cycles : Avoid repeated cycles; aliquot stock solutions in amber vials .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.